Enantioselective Bakers' Yeast Reduction: 6-Propoxy-Indanone as the Validated Chiral Intermediate for Enrasentan (SB 217242)
The bakers' yeast-mediated enantioselective conjugate reduction of 3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one (substrate 4) delivers (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one (product 6) in 65% isolated yield with >99.0% enantiomeric excess (ee). This chiral indanone is explicitly identified as the key intermediate in the synthesis of the endothelin receptor antagonist SB 217242 (enrasentan), which entered clinical development at SmithKline Beecham [1]. In the same study, the unsubstituted 3-phenylinden-1-one and 3-(4-methoxyphenyl)inden-1-one substrates gave analogous products with comparable enantioselectivity, but none of these alternative products map onto the enrasentan synthetic route because the 6-propoxy substituent is a requisite pharmacophoric element of the final drug substance [1]. A catalytic enantioselective synthesis approach for SB-209670 and SB-217242, employing a base-catalyzed stereospecific formal 1,3-hydrogen shift, also confirms the indispensability of the 6-propoxy-indanone scaffold [2].
| Evidence Dimension | Enantioselectivity and synthetic utility of the bakers' yeast reduction product as a drug intermediate |
|---|---|
| Target Compound Data | (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one: 65% yield, >99.0% ee |
| Comparator Or Baseline | 3-Phenylinden-1-one and 3-(4-methoxyphenyl)inden-1-one substrates: comparable enantioselectivity but products lack the 6-propoxy group required for enrasentan synthesis |
| Quantified Difference | 6-Propoxy product is the sole intermediate that maps onto the enrasentan (SB 217242) synthetic route; non-propoxy products are structurally incompatible |
| Conditions | Bakers' yeast (Saccharomyces cerevisiae) whole-cell reduction in aqueous fermentation medium; substrate concentration not specified in the abstract; mechanistic studies indicate NAD(P)H hydride transfer from the Re-face of the indenone substrate |
Why This Matters
For procurement decisions in pharmaceutical intermediate supply chains, this establishes 6-(1-propoxy)indan-1-one as the only 6-alkoxy-indan-1-one that has been validated in the peer-reviewed literature as the direct precursor to a clinical-stage endothelin receptor antagonist, providing documented synthetic provenance that generic 6-alkoxy alternatives lack.
- [1] Clark, W. M., Tickner-Eldridge, A. M., Huang, G. K., Pridgen, L. N., Olsen, M. A., Mills, R. J., Lantos, I., & Baine, N. H. (1999). A Highly Enantioselective Conjugate Reduction of 3-Arylinden-1-ones Using Bakers' Yeast for the Preparation of (S)-3-Arylindan-1-ones. Organic Letters, 1(9), 1439–1442. View Source
- [2] Tickner-Eldridge, A. M., et al. A Catalytic Enantioselective Synthesis of the Endothelin Receptor Antagonists SB-209670 and SB-217242. A Base-Catalyzed Stereospecific Formal 1,3-Hydrogen Shift. Journal of the American Chemical Society. View Source
